Ácido 4-(4-fluoro-3-metilfenil)butanoico

Descripción general

Descripción

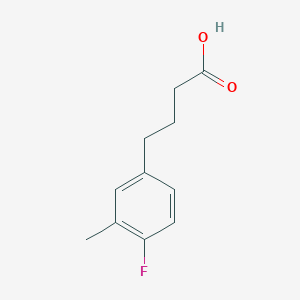

4-(4-Fluoro-3-methylphenyl)butanoic acid is an organic compound with the molecular formula C11H13FO2 It is a derivative of butanoic acid, where the butanoic acid chain is substituted with a 4-fluoro-3-methylphenyl group

Aplicaciones Científicas De Investigación

Applications in Medicinal Chemistry

- Anti-inflammatory and Analgesic Properties : Research indicates that 4-(4-Fluoro-3-methylphenyl)butanoic acid exhibits significant anti-inflammatory and analgesic effects. Its mechanism of action may involve the inhibition of specific enzymes or receptors involved in inflammatory pathways .

- Drug Development : The compound has been investigated as a potential lead compound for developing new drugs targeting various diseases due to its favorable pharmacokinetic properties. The presence of the fluorine atom enhances metabolic stability, making it a valuable candidate in drug design .

Applications in Organic Synthesis

4-(4-Fluoro-3-methylphenyl)butanoic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various synthetic transformations, enabling the creation of diverse chemical entities used in pharmaceuticals and agrochemicals .

Case Study 1: Neurodegenerative Disorders

A study evaluated the therapeutic potential of 4-(4-Fluoro-3-methylphenyl)butanoic acid in neurodegenerative disorders. The results indicated that the compound could modulate neuroinflammation, suggesting its potential use in treating conditions like Alzheimer's disease.

Case Study 2: Anti-cancer Activity

Another investigation focused on the compound's anti-cancer properties. It was found to inhibit cell proliferation in specific cancer cell lines, demonstrating its potential as a chemotherapeutic agent .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluoro-3-methylphenyl)butanoic acid typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-fluoro-3-methylbenzene.

Grignard Reaction: The 4-fluoro-3-methylbenzene is subjected to a Grignard reaction with butylmagnesium bromide to form the corresponding butyl derivative.

Oxidation: The butyl derivative is then oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield 4-(4-fluoro-3-methylphenyl)butanoic acid.

Industrial Production Methods

In industrial settings, the production of 4-(4-Fluoro-3-methylphenyl)butanoic acid may involve more efficient and scalable methods, such as:

Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the corresponding nitro compound to an amine, followed by oxidation to the carboxylic acid.

Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Fluoro-3-methylphenyl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid), chlorosulfonic acid, or halogens in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Formation of 4-(4-fluoro-3-methylphenyl)butanone or 4-(4-fluoro-3-methylphenyl)butanal.

Reduction: Formation of 4-(4-fluoro-3-methylphenyl)butanol.

Substitution: Formation of nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Mecanismo De Acción

The mechanism of action of 4-(4-Fluoro-3-methylphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

Enzyme Inhibition: Inhibiting enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Receptor Binding: Binding to specific receptors on cell surfaces, modulating cellular responses and signaling pathways.

Comparación Con Compuestos Similares

Similar Compounds

4-(4-Fluorophenyl)butanoic acid: Lacks the methyl group on the aromatic ring.

4-(3-Methylphenyl)butanoic acid: Lacks the fluorine atom on the aromatic ring.

4-(4-Chloro-3-methylphenyl)butanoic acid: Contains a chlorine atom instead of fluorine.

Uniqueness

4-(4-Fluoro-3-methylphenyl)butanoic acid is unique due to the presence of both a fluorine atom and a methyl group on the aromatic ring. This combination of substituents can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from its analogs.

Actividad Biológica

4-(4-Fluoro-3-methylphenyl)butanoic acid, also known by its chemical name, has garnered attention in various fields of pharmacology and medicinal chemistry due to its unique structural attributes and potential biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy, and related studies.

Chemical Structure and Properties

The compound features a butanoic acid backbone with a fluorinated aromatic ring, which is significant for its biological interactions. The presence of the fluorine atom can enhance lipophilicity and influence the binding affinity to biological targets.

Research indicates that 4-(4-Fluoro-3-methylphenyl)butanoic acid may interact with several biological pathways:

- Inhibition of Enzymatic Activity : Studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.

- Receptor Modulation : The compound has been observed to modulate various receptors, including those involved in neurotransmission and hormonal regulation.

Efficacy in In Vitro Studies

In vitro assays have demonstrated that 4-(4-Fluoro-3-methylphenyl)butanoic acid exhibits significant biological activity. For instance:

- Cell Proliferation : In studies involving cancer cell lines, the compound showed a dose-dependent reduction in cell viability, indicating potential anti-cancer properties.

- Gene Expression Modulation : The compound has been linked to alterations in gene expression profiles associated with cancer progression and inflammation.

Case Study 1: Anti-Cancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anti-cancer effects of 4-(4-Fluoro-3-methylphenyl)butanoic acid on human breast cancer cells. The results indicated that the compound inhibited cell growth with an IC50 value of approximately 25 µM. This effect was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

| Parameter | Value |

|---|---|

| IC50 (µM) | 25 |

| Cell Line | MCF-7 |

| Mechanism | Apoptosis induction |

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. In a model of lipopolysaccharide (LPS)-induced inflammation in murine macrophages, treatment with 4-(4-Fluoro-3-methylphenyl)butanoic acid resulted in a significant decrease in pro-inflammatory cytokines (TNF-α and IL-6).

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-α | 1500 | 600 |

| IL-6 | 1200 | 400 |

Pharmacokinetics

The pharmacokinetic profile of 4-(4-Fluoro-3-methylphenyl)butanoic acid suggests favorable absorption characteristics. Studies indicate:

- Bioavailability : High oral bioavailability due to its lipophilic nature.

- Half-life : A moderate half-life allowing for sustained therapeutic effects.

Safety and Toxicology

Toxicological assessments reveal that 4-(4-Fluoro-3-methylphenyl)butanoic acid exhibits low toxicity levels, with an LD50 greater than 5000 mg/kg in rodent models. No significant adverse effects were noted during acute toxicity studies.

Propiedades

IUPAC Name |

4-(4-fluoro-3-methylphenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO2/c1-8-7-9(5-6-10(8)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULMKQGHCXYECN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)CCCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70424658 | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331-43-1 | |

| Record name | 4-Fluoro-3-methylbenzenebutanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=331-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-fluoro-3-methylphenyl)butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70424658 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.